molecular formula C24H26N2O4S B3435686 N,N-Dibenzyl-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide

N,N-Dibenzyl-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide

Cat. No.: B3435686
M. Wt: 438.5 g/mol
InChI Key: GIQCFFYXPXHERQ-UHFFFAOYSA-N
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Description

N,N-Dibenzyl-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of benzyl groups, a methoxyphenyl group, and a methanesulfonamido group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dibenzyl-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of N-(2-methoxyphenyl)methanesulfonamide: This intermediate is prepared by reacting 2-methoxyaniline with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Acylation Reaction: The N-(2-methoxyphenyl)methanesulfonamide is then acylated with chloroacetyl chloride to form N-(2-methoxyphenyl)methanesulfonamidoacetyl chloride.

    Nucleophilic Substitution: Finally, the acyl chloride is reacted with dibenzylamine under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N-Dibenzyl-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The sulfonamide group can be reduced to amines under specific conditions.

    Substitution: The benzyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced sulfonamide derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Dibenzyl-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methanesulfonamido group plays a crucial role in its binding affinity and specificity, while the benzyl and methoxyphenyl groups contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dibenzyl-2-(4-methoxyphenyl)acetamide: Similar structure but with a different position of the methoxy group.

    N,N-Dibenzyl-2-cyanoacetamide: Contains a cyano group instead of the methanesulfonamido group.

    N,N-Dibenzyl-2-[N-(2,4-dimethoxyphenyl)methanesulfonamido]acetamide: Similar but with an additional methoxy group on the phenyl ring.

Uniqueness

N,N-Dibenzyl-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its methanesulfonamido group, in particular, provides unique binding characteristics that differentiate it from other similar compounds.

Properties

IUPAC Name

N,N-dibenzyl-2-(2-methoxy-N-methylsulfonylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4S/c1-30-23-16-10-9-15-22(23)26(31(2,28)29)19-24(27)25(17-20-11-5-3-6-12-20)18-21-13-7-4-8-14-21/h3-16H,17-19H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIQCFFYXPXHERQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N(CC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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